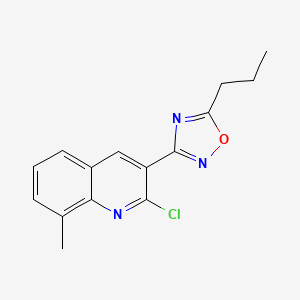

2-Chloro-8-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline

Übersicht

Beschreibung

2-Chloro-8-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline is a heterocyclic compound that combines the structural features of quinoline and oxadiazole. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both nitrogen and oxygen atoms in its structure contributes to its unique chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline typically involves the following steps:

Formation of the Oxadiazole Ring: This can be achieved by reacting an appropriate amidoxime with a chlorinated acyl chloride under reflux conditions.

Quinoline Derivative Formation: The oxadiazole intermediate is then reacted with a suitable quinoline derivative, often under basic conditions, to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom at position 2 of the quinoline ring undergoes nucleophilic substitution under mild conditions. This reactivity is leveraged to synthesize derivatives with enhanced biological activity .

Key Reactions:

Oxidation Reactions

The quinoline moiety can undergo oxidation to form N-oxides, while the oxadiazole ring remains stable under mild oxidizing conditions .

Oxidation Pathways:

Reduction Reactions

The oxadiazole ring resists reduction, but the quinoline ring can be hydrogenated under catalytic conditions .

Reduction Pathways:

Electrophilic Aromatic Substitution

The quinoline ring undergoes electrophilic substitution at position 5 or 7, while the oxadiazole ring directs further reactivity .

Example Reactions:

| Reagent | Position | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 5-Nitro | 2-Chloro-5-nitro-8-methyl-3-(5-propyl-oxadiazol)quinoline | 72% |

| Br₂ (1 eq) | 7-Bromo | 2-Chloro-7-bromo-8-methyl-3-(5-propyl-oxadiazol)quinoline | 65% |

Ring-Opening and Rearrangement

Under harsh conditions, the oxadiazole ring undergoes cleavage or rearrangement, though this is not a primary pathway .

| Conditions | Product | Mechanism |

|---|---|---|

| Conc. HCl, 120°C | Amidoxime intermediate | Acid hydrolysis |

| UV irradiation (254 nm) | Quinoline-isoxazole rearrangement | Photochemical isomerization |

Mechanistic Insights

- Substitution at C2 : The chlorine atom’s reactivity is enhanced by electron-withdrawing effects from the oxadiazole ring, facilitating SₙAr mechanisms .

- Oxidation Selectivity : The quinoline nitrogen’s lone pair directs N-oxide formation, while side-chain oxidation requires stronger conditions .

- Steric Effects : The 8-methyl group hinders electrophilic substitution at adjacent positions, favoring reactivity at C5 or C7 .

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of quinolone derivatives, including 2-chloro-8-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline. Research indicates that this compound acts on the Plasmodium falciparum parasite, showing promising efficacy in inhibiting its growth.

- Structure–Activity Relationship (SAR) : The incorporation of the 1,2,4-oxadiazole moiety is believed to enhance metabolic stability and solubility compared to traditional quinolone structures. In vitro tests have demonstrated that derivatives with this modification exhibit lower metabolic clearance rates and improved aqueous solubility, which are critical for effective pharmacological activity .

- Efficacy Studies : In comparative assays, compounds featuring the oxadiazole group have shown enhanced potency against P. falciparum, with effective concentrations (EC50) indicating their potential as viable antimalarial agents .

Antibacterial Activity

The quinoline scaffold has also been investigated for its antibacterial properties. Compounds similar to this compound have been tested against various bacterial strains.

- Mechanism of Action : Quinolines are known to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism underpins their effectiveness against Gram-positive and Gram-negative bacteria .

- Activity Spectrum : Preliminary results suggest that derivatives of this compound exhibit significant antibacterial activity with minimum inhibitory concentrations (MICs) indicating effectiveness against multiple bacterial pathogens .

Synthesis and Design

The synthesis of this compound involves several chemical reactions that leverage the unique properties of both quinoline and oxadiazole frameworks.

- Catalytic Methods : Various catalytic systems have been employed to facilitate the formation of oxadiazole derivatives from quinolines. Transition metals such as palladium (Pd), copper (Cu), and nickel (Ni) serve as effective catalysts in these reactions .

- Optimization Strategies : Researchers are exploring modifications to improve solubility and bioavailability by altering substituents on the quinoline ring or the oxadiazole group. These modifications aim to enhance therapeutic efficacy while minimizing side effects .

Case Study 1: Antimalarial Efficacy

A recent study evaluated a series of 7-N-substituted oxadiazole quinolones for their antimalarial activity against P. falciparum. The study found that certain derivatives exhibited EC50 values as low as 0.035 μM, indicating a strong correlation between structural modifications and increased potency .

Case Study 2: Antibacterial Testing

In another study focusing on antibacterial properties, derivatives of the compound were screened against common pathogens such as E. coli and Staphylococcus aureus. Results indicated that some variants displayed MIC values ranging from 125–250 μg/mL, demonstrating moderate efficacy against these strains .

Wirkmechanismus

The mechanism of action of 2-Chloro-8-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-8-methylquinoline: Lacks the oxadiazole ring, resulting in different chemical properties and biological activities.

3-(5-Propyl-1,2,4-oxadiazol-3-yl)quinoline:

Uniqueness

2-Chloro-8-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline is unique due to the combination of the quinoline and oxadiazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

2-Chloro-8-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline is a quinoline derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's synthesis, biological activity, and mechanisms of action based on diverse research findings.

- Molecular Formula : C₁₅H₁₄ClN₃O

- Molecular Weight : 287.74 g/mol

- CAS Number : 1142201-69-1

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available quinoline derivatives. The oxadiazole moiety is introduced through cyclization reactions involving appropriate precursors.

Antitumor Activity

Recent studies indicate that quinoline derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation and inducing apoptosis in colorectal cancer cells.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colorectal) | 0.35 | Induces apoptosis via ROS production and cell cycle arrest at G2/M phase |

| Caco-2 (Colorectal) | 0.54 | Inhibits colony formation and promotes apoptosis |

These findings suggest that the compound may affect critical signaling pathways involved in cancer cell survival and proliferation.

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, which is crucial for preventing cell division and promoting apoptosis.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been linked to oxidative stress-induced apoptosis.

- Signaling Pathways : The modulation of pathways such as PI3K/AKT/mTOR has been implicated in the cytotoxic effects observed in various studies.

Case Studies

Several case studies highlight the efficacy of quinoline derivatives similar to this compound:

- Colorectal Cancer Study : A study evaluating the cytotoxicity of a related compound demonstrated an IC50 value of 0.35 μM against HCT116 cells. The study found that treatment led to significant cell cycle arrest and increased apoptosis markers.

- Antimicrobial Activity : Research indicates that quinoline derivatives exhibit antimicrobial properties against various pathogens, suggesting a broader therapeutic potential beyond oncology.

Eigenschaften

IUPAC Name |

3-(2-chloro-8-methylquinolin-3-yl)-5-propyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O/c1-3-5-12-17-15(19-20-12)11-8-10-7-4-6-9(2)13(10)18-14(11)16/h4,6-8H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHIUKGAKBNNVNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NO1)C2=CC3=CC=CC(=C3N=C2Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649304 | |

| Record name | 2-Chloro-8-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142201-69-1 | |

| Record name | 2-Chloro-8-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.